molecular formula C9H8BrN3OS B7630263 5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one

5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one

Cat. No. B7630263
M. Wt: 286.15 g/mol
InChI Key: PUYJAPAWUZLSLI-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidinone derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been found to inhibit the activity of certain pro-inflammatory enzymes, thereby reducing inflammation.
Biochemical and Physiological Effects:
5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has also been found to inhibit the activity of certain enzymes that are involved in the development of inflammation. Furthermore, it has also been found to possess anti-bacterial activity, making it a potential candidate for the development of antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one is its potent anti-cancer activity. This makes it a potential candidate for the development of anti-cancer drugs. Additionally, it has also been found to possess anti-inflammatory and anti-bacterial activity, making it a potential candidate for the development of antibiotics. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one. One potential direction is the development of anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, additional studies are needed to explore the potential applications of this compound in the development of antibiotics. Finally, further studies are needed to explore the potential use of this compound in other fields of scientific research, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-3-chloropyrimidin-4-one with 4-methyl-2-mercaptobenzothiazole in the presence of a base. The reaction proceeds via the substitution of the chlorine atom with the thiazole moiety, resulting in the formation of the target compound.

Scientific Research Applications

5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to possess potent anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has also been found to exhibit anti-inflammatory and anti-bacterial activity.

properties

IUPAC Name

5-bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-6-4-15-8(12-6)3-13-5-11-2-7(10)9(13)14/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJAPAWUZLSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2C=NC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one

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